An In-depth Technical Guide to the Physical Properties of Diethyl tert-butylmalonate
An In-depth Technical Guide to the Physical Properties of Diethyl tert-butylmalonate
This guide provides a comprehensive overview of the key physical and chemical properties of Diethyl tert-butylmalonate (DTBM), a versatile reagent in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective application in the laboratory.
Introduction: The Synthetic Utility of a Sterically Hindered Malonate
Diethyl tert-butylmalonate, with the CAS number 759-24-0, is a diester of malonic acid characterized by the presence of a bulky tert-butyl group attached to the central carbon.[1][2][3] This steric hindrance is not merely a structural feature; it is the cornerstone of its unique reactivity and utility in organic synthesis. Unlike less hindered malonates, the tert-butyl group influences the acidity of the alpha-proton and the stereochemical outcome of its reactions. This makes DTBM a valuable building block in the synthesis of complex molecules, including pharmaceuticals. For instance, it has been utilized in the preparation of enantiomers of 4-tert-butyl-3-isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide.[1][4] Understanding its physical properties is paramount for its proper handling, reaction setup, and purification.
Core Physicochemical Properties
The fundamental physical characteristics of a compound dictate its behavior in a laboratory setting, from storage to reaction conditions and work-up procedures. The properties of Diethyl tert-butylmalonate are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₀O₄ | [1][3][4][5][6] |
| Molecular Weight | 216.27 g/mol | [1][2][3][4][5][6][7] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | 102-104 °C at 11 mmHg (15 hPa) | [1][2][4][8] |
| Density | 1.014 g/mL at 25 °C | [1][2][9] |
| Refractive Index (n20/D) | 1.425 | [1][2][9] |
| Flash Point | 93 °C (199.4 °F) - closed cup | [1][8] |
| Solubility | Immiscible with water | [4] |
Structural and Molecular Identity
The identity of Diethyl tert-butylmalonate is unequivocally established by its molecular formula and a consistent molecular weight across multiple authoritative sources.[1][2][3][4][5][6][7] Its structure is further confirmed by various spectroscopic methods, which will be discussed in a later section.
Key Identifiers:
Thermal and Physical Behavior
The thermal properties of a compound are critical for its purification and for defining safe operating temperatures in reactions.
Boiling Point and Volatility
Diethyl tert-butylmalonate exhibits a boiling point of 102-104 °C at a reduced pressure of 11 mmHg.[1][2][4][8] This indicates that it is a relatively high-boiling liquid at atmospheric pressure, a common characteristic for molecules of its size and polarity. Distillation under reduced pressure is the preferred method for its purification to prevent potential decomposition at higher temperatures.
Density and Refractive Index: Indicators of Purity
The density of Diethyl tert-butylmalonate is 1.014 g/mL at 25 °C, and its refractive index at 20 °C is 1.425.[1][2][9] These two physical constants are excellent indicators of the compound's purity. Any significant deviation from these values may suggest the presence of impurities, such as residual starting materials or solvents from its synthesis.
Flash Point and Combustibility
With a flash point of 93 °C (199.4 °F) in a closed cup test, Diethyl tert-butylmalonate is classified as a combustible liquid.[1][8] While not highly flammable, it is important to avoid open flames and sparks when handling this compound, especially when heated.
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides a detailed fingerprint of a molecule, confirming its structure and purity. For Diethyl tert-butylmalonate, techniques such as NMR, IR, and mass spectrometry are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While specific spectral data with peak assignments was not available in the initial search, a typical ¹H NMR spectrum of Diethyl tert-butylmalonate in CDCl₃ would be expected to show the following signals:
-
A singlet for the nine equivalent protons of the tert-butyl group.
-
A quartet for the four methylene protons of the two ethyl groups.
-
A triplet for the six methyl protons of the two ethyl groups.
-
A singlet for the methine proton at the alpha-carbon.
The integration of these signals would correspond to a 9:4:6:1 ratio, confirming the proton count for each distinct environment.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Diethyl tert-butylmalonate is expected to exhibit a strong absorption band characteristic of the C=O (ester) stretching vibration, typically in the region of 1730-1750 cm⁻¹. Other significant peaks would include C-H stretching and bending vibrations for the alkyl groups and C-O stretching for the ester linkages.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of Diethyl tert-butylmalonate would show a molecular ion peak corresponding to its molecular weight (216.27 g/mol ).[5] Common fragmentation patterns would involve the loss of ethoxy groups, the tert-butyl group, and other characteristic fragments.
Synthesis and Handling
A common synthetic route to Diethyl tert-butylmalonate involves the conjugate addition of a methylmagnesium halide to diethyl isopropylidenemalonate.[10] This method is often preferred over the direct alkylation of diethyl malonate with a tert-butyl halide, which can lead to significant amounts of elimination byproducts.[10]
The following diagram illustrates a generalized workflow for the synthesis and purification of Diethyl tert-butylmalonate.
Caption: A generalized workflow for the synthesis and purification of Diethyl tert-butylmalonate.
Practical Implications in Research and Development
The well-defined physical properties of Diethyl tert-butylmalonate are crucial for its successful application in multi-step syntheses. Its liquid state at room temperature simplifies handling and dispensing. The ability to purify it by vacuum distillation ensures high purity, which is often a prerequisite for complex, high-yield reactions. Its solubility characteristics guide the choice of reaction solvents and extraction procedures. For professionals in drug development, the predictable nature of this reagent, based on its physical properties, allows for the design of robust and scalable synthetic routes.
Conclusion
This technical guide has provided a detailed examination of the physical properties of Diethyl tert-butylmalonate. From its fundamental molecular characteristics to its thermal behavior and spectroscopic signature, a thorough understanding of these properties is essential for any researcher or scientist working with this important synthetic building block. The data presented herein, drawn from authoritative sources, serves as a reliable reference for the safe and effective use of Diethyl tert-butylmalonate in the laboratory.
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